molecular formula C15H15N3O2 B2487803 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide CAS No. 1421485-42-8

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

Cat. No.: B2487803
CAS No.: 1421485-42-8
M. Wt: 269.304
InChI Key: AKEGFIYBFDIIJH-UHFFFAOYSA-N
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Description

1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the quinoline moiety further enhances its chemical and biological significance, making it a valuable compound in various fields of research.

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Polymers derived from azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . These applications suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that azetidine derivatives have been shown to function as prodrugs inside cells, presumably by facilitating cell membrane permeability . This suggests that the compound may have good bioavailability.

Result of Action

Given the potential applications of azetidine-derived polymers, it can be inferred that the compound may have a broad range of effects, including antibacterial and antimicrobial activity, co2 adsorption, chelation, materials templating, and facilitating non-viral gene transfection .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Quinoline Moiety: The quinoline group can be introduced through coupling reactions.

    Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to introduce the acetyl and carboxamide groups, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGFIYBFDIIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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